3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one
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Overview
Description
3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one: is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
- 2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Comparison: 3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-7-4-2-3-5-8(7)10-9(6)11(13)12-10/h2-6,9-10H,1H3,(H,12,13) |
InChI Key |
SIROAZLFIMISSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C3=CC=CC=C13)NC2=O |
Origin of Product |
United States |
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